N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
The compound contains several structural components: a tetrahydro-2H-pyran-2-yl group, a 1H-pyrazol-4-yl group, and a 4-(trifluoromethoxy)benzenesulfonamide group . Tetrahydro-2H-pyran is a heterocyclic compound with oxygen as the heteroatom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Benzenesulfonamide is an organosulfur compound with the formula C6H5SO2NH2. It is the simplest aromatic sulfonamide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used to introduce the tetrahydro-2H-pyran-2-yl, 1H-pyrazol-4-yl, and 4-(trifluoromethoxy)benzenesulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydro-2H-pyran-2-yl group would introduce a cyclic structure, the 1H-pyrazol-4-yl group would introduce a nitrogen-containing ring, and the 4-(trifluoromethoxy)benzenesulfonamide group would introduce a benzene ring with a sulfonamide substituent .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The tetrahydro-2H-pyran-2-yl and 1H-pyrazol-4-yl groups could potentially participate in reactions involving the opening of the ring structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry : A study by Küçükgüzel et al. (2013) focused on synthesizing novel derivatives of this compound and evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in not causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).
Crystallographic Studies : A study conducted by Borges et al. (2014) reported the crystal structures of derivatives of this compound, highlighting significant differences in the conformations adopted by these molecules in the solid state. This study was pivotal in understanding the molecular structure for further antileishmania studies (J. C. Borges et al., 2014).
Synthesis for Biological Activity : Research by Çetin Bayrak (2021) involved the synthesis of derivatives from reactions of α, β-unsaturated aldehydes with phenylhydrazine hydrate and 4-sulfamoylphenylhydrazine hydrogen chloride. These synthesized compounds were characterized for potential biological activities (Çetin Bayrak, 2021).
Antimicrobial Applications : A study by Hassan (2013) synthesized a series of 2-pyrazolines bearing benzenesulfonamide moieties and evaluated their antimicrobial activity. This research contributed to the development of compounds with potential use in treating bacterial and fungal infections (S. Y. Hassan, 2013).
Pharmacological Studies : Another study by Szabó et al. (2006) synthesized a pyrazole isostere of valdecoxib, which showed slight anti-inflammatory and analgesic activities. This research highlights the pharmacological potential of these compounds (G. Szabó et al., 2006).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3O4S/c17-16(18,19)26-13-4-6-15(7-5-13)27(23,24)21-12-9-20-22(10-12)11-14-3-1-2-8-25-14/h4-7,9-10,14,21H,1-3,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSIDKZJRQHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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